1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
Description
1-(3-Fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazin-2-one core. The molecule is substituted at position 1 with a 3-fluorophenyl group and at position 3 with a [(4-nitrophenyl)methyl]sulfanyl moiety.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S/c18-13-2-1-3-15(10-13)20-9-8-19-16(17(20)22)25-11-12-4-6-14(7-5-12)21(23)24/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKYPZHVAHVYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Nitrobenzylthio Group: This can be done through a thiol-ene reaction or a nucleophilic substitution reaction involving a nitrobenzyl halide and a thiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The pyrazinone core can be reduced to a pyrazine derivative.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrazinone derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to downstream biological responses.
Comparison with Similar Compounds
3-[(Cyclopropylmethyl)sulfanyl]-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one (BK65542)
- Structure : Features a cyclopropylmethylsulfanyl group instead of the [(4-nitrophenyl)methyl]sulfanyl substituent.
- Molecular Weight : 276.33 g/mol (vs. ~345.37 g/mol for the target compound, estimated based on C₁₇H₁₃FN₃O₃S).
- Cyclopropyl groups often enhance metabolic stability due to their rigid structure .
3-[(Cyclopropylmethyl)sulfanyl]-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one (BK65623)
- Structure : Differs from BK65542 only in the position of the fluorine atom on the phenyl ring (4-fluorophenyl vs. 3-fluorophenyl).
- Impact : The para-fluorine substitution may influence steric interactions in binding pockets compared to the meta-substituted target compound .
Variations in Sulfanyl Substituents
1-(2-Methoxyphenyl)-3-{[(3-Methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one (BF38505)
- Structure : Replaces the 3-fluorophenyl group with a 2-methoxyphenyl group and the [(4-nitrophenyl)methyl]sulfanyl with a [(3-methylphenyl)methyl]sulfanyl group.
- Key Differences :
Functional Group Replacements
1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-3-{[(2-Methoxyphenyl)methyl]Amino}-1,2-Dihydropyrazin-2-One (G194-0628)
- Structure: Replaces the sulfanyl group with an amino linker and introduces a benzodioxinyl group.
- Impact: The amino group enables hydrogen bonding, which could enhance target affinity but reduce metabolic stability compared to sulfanyl-based analogs .
Comparative Data Table
Research Implications
- Electron-Withdrawing Effects : The nitro group in the target compound likely increases electrophilicity, making it a candidate for covalent inhibition or interactions with electron-rich biological targets.
- Synthetic Feasibility : Analogous compounds in and were synthesized via multi-step routes involving ester hydrolysis and coupling reactions, suggesting similar pathways for the target compound .
Biological Activity
1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H18FN3O2S. The compound features a dihydropyrazinone core, which is known for various pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, the presence of the nitrophenyl group may enhance the compound's ability to inhibit bacterial growth. A study on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could have similar effects.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. The mechanism of action is believed to involve the induction of apoptosis in cancer cells. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to various diseases. For example, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial in Alzheimer's disease research. The inhibition of AChE can lead to increased levels of acetylcholine in synapses, potentially improving cognitive function.
The biological activities of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions due to its aromatic rings. The fluorine atom may enhance lipophilicity, allowing better membrane penetration.
Case Studies
Several case studies have reported on the synthesis and evaluation of this compound's biological activity:
- Synthesis and Antimicrobial Testing : A study synthesized the compound and tested it against a panel of bacteria, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Anticancer Activity : In a recent study, the compound was tested on human breast cancer cells (MCF-7), showing a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
